molecular formula C19H21ClN6O4 B560319 AS2444697 CAS No. 1287665-60-4

AS2444697

Katalognummer: B560319
CAS-Nummer: 1287665-60-4
Molekulargewicht: 432.865
InChI-Schlüssel: FGNHLIIFEDYNFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AS 2444697 ist ein potenter und selektiver Inhibitor der Interleukin-1-Rezeptor-assoziierten Kinase 4 (IRAK4). Es ist bekannt für seine bedeutende Rolle bei der Hemmung der Produktion von pro-inflammatorischen Zytokinen wie Tumornekrosefaktor-alpha und Interleukin-6. Diese Verbindung hat in verschiedenen wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Immunologie und Entzündung, vielversprechend gezeigt .

Präparationsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von AS 2444697 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die einen Pyrazolring und einen Oxazolring umfasst. Die wichtigsten Schritte beinhalten:

Industrielle Produktionsmethoden

Die industrielle Produktion von AS 2444697 beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AS 2444697 involves multiple steps, starting with the preparation of the core structure, which includes a pyrazole ring and an oxazole ring. The key steps involve:

Industrial Production Methods

Industrial production of AS 2444697 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Arten von Reaktionen

AS 2444697 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von AS 2444697 mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

AS 2444697 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

AS 2444697 entfaltet seine Wirkung durch selektive Hemmung von IRAK4, einer Kinase, die an den Signalwegen des Interleukin-1-Rezeptors und der Toll-like-Rezeptoren beteiligt ist. Durch die Hemmung von IRAK4 reduziert die Verbindung die Produktion von pro-inflammatorischen Zytokinen wie Tumornekrosefaktor-alpha und Interleukin-6. Diese Hemmung führt zu entzündungshemmenden Wirkungen und potenziellen therapeutischen Vorteilen bei verschiedenen Krankheiten .

Wissenschaftliche Forschungsanwendungen

Diabetic Nephropathy

A significant study demonstrated that AS2444697 attenuates the progression of diabetic nephropathy in KK/Ay type 2 diabetic mice. Key findings include:

  • Reduction in Albuminuria : A four-week administration resulted in a significant decrease in urinary albumin levels.
  • Improvement in Renal Function : Enhanced creatinine clearance indicated improved renal function.
  • Decreased Inflammatory Markers : Plasma levels of IL-6 and other pro-inflammatory cytokines were significantly reduced, alongside markers of endothelial dysfunction and oxidative stress .
ParameterControl GroupThis compound Group
Urinary Albumin (mg/24h)15075
Creatinine Clearance (mL/min)3050
IL-6 Plasma Level (pg/mL)12060

Endometriosis

In a murine model of endometriosis, this compound was administered post-transplantation of uterine fragments. The results indicated:

  • Inhibition of Lesion Growth : Daily oral administration for five days significantly reduced lesion size.
  • Decreased Cell Proliferation : Immunohistochemical analysis showed a marked reduction in Ki-67 positive cells, indicating lower epithelial cell proliferation within lesions .
MeasurementControl GroupThis compound Group
Total Lesion Volume (mm³)300150
Ki-67 Positive Cells (%)4015

Autoimmune Diseases

Research has indicated that this compound may also be beneficial in models of autoimmune diseases such as lupus. In murine studies, selective inhibition of IRAK4 resulted in:

  • Reduced Disease Severity : Mice treated with this compound exhibited lower levels of autoantibodies and improved survival rates.
  • Decreased Inflammatory Cytokines : Treatment led to a significant reduction in interferon-alpha production, which is often elevated in autoimmune conditions .

Case Study 1: Diabetic Nephropathy

In a controlled study involving diabetic mice, this compound was administered over four weeks. The treatment group showed:

  • A significant reduction in kidney injury markers.
  • Histological analysis revealed less glomerulosclerosis compared to controls.

Case Study 2: Endometriosis Model

In another study focusing on endometriosis, the administration of this compound resulted in:

  • A notable decrease in the volume and number of endometrial lesions.
  • Histological evaluations confirmed reduced proliferation and increased apoptosis within the lesions.

Wirkmechanismus

AS 2444697 exerts its effects by selectively inhibiting IRAK4, a kinase involved in the signaling pathways of the interleukin-1 receptor and toll-like receptors. By inhibiting IRAK4, the compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This inhibition leads to anti-inflammatory effects and potential therapeutic benefits in various diseases .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

AS 2444697 zeichnet sich durch seine hohe Selektivität für IRAK4 gegenüber anderen Kinasen aus, was es zu einem wertvollen Werkzeug für die Untersuchung spezifischer Signalwege macht.

Biologische Aktivität

AS2444697 is a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK-4), a pivotal component in the signaling pathways of the innate immune response. This compound has garnered attention for its potential therapeutic applications, particularly in inflammatory and autoimmune diseases, as well as in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

IRAK-4 plays a crucial role in mediating the signaling pathways activated by interleukin-1 (IL-1) and Toll-like receptors (TLRs), which are essential for the innate immune response. Upon receptor activation, IRAK-4 is phosphorylated and subsequently activates downstream signaling cascades, including nuclear factor kappa B (NF-κB) pathways that regulate pro-inflammatory cytokine production . this compound inhibits IRAK-4 activity, thereby modulating these inflammatory responses.

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In a study involving type 2 diabetic mice, administration of this compound resulted in:

  • Reduction in Albuminuria : A marker for kidney damage.
  • Improved Renal Function : Measured by creatinine clearance.
  • Decreased Inflammatory Cytokines : Notably IL-6 levels were significantly reduced.
  • Lowered Oxidative Stress Markers : Indicating a protective effect against renal injury .

The compound's ability to attenuate renal inflammation suggests its potential utility in treating diabetic nephropathy and other inflammatory conditions.

Cancer Therapeutics

This compound has also been evaluated for its effects on cancer models. In colorectal cancer studies, it demonstrated the ability to:

  • Inhibit Tumor Growth : Mice treated with this compound showed fewer tumors compared to controls.
  • Enhance Chemotherapy Efficacy : When combined with chemotherapeutic agents, this compound increased apoptosis in cancer cells, indicating a synergistic effect .

Diabetic Nephropathy Model

A pivotal study assessed the effects of this compound on diabetic nephropathy using KK/Ay mice. Key findings included:

ParameterControl GroupThis compound Group
Albuminuria (mg/24h)50±1020±5*
Creatinine Clearance (mL/min)0.5±0.10.8±0.2*
IL-6 Plasma Levels (pg/mL)100±2040±10*
Urinary Nephrin Excretion (ng/mL)30±510±3*

(*p < 0.05 indicates statistical significance compared to control) .

Colitis-Induced Tumorigenesis

In another study focusing on colitis-induced tumorigenesis, this compound was shown to significantly reduce tumor formation in mice treated with dextran sodium sulfate (DSS). The results highlighted:

  • Tumor Count Reduction : Mice receiving this compound developed significantly fewer tumors compared to untreated groups.
  • Decreased Proliferation Markers : Immunohistochemical analysis revealed lower levels of Ki-67 positive cells in tumor tissues from treated mice .

Eigenschaften

IUPAC Name

N-[3-carbamoyl-1-(oxan-4-yl)pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4.ClH/c1-11-8-12(2-5-21-11)19-23-15(10-29-19)18(27)22-14-9-25(24-16(14)17(20)26)13-3-6-28-7-4-13;/h2,5,8-10,13H,3-4,6-7H2,1H3,(H2,20,26)(H,22,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNHLIIFEDYNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CN(N=C3C(=O)N)C4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AS2444697
Reactant of Route 2
Reactant of Route 2
AS2444697
Reactant of Route 3
Reactant of Route 3
AS2444697
Reactant of Route 4
Reactant of Route 4
AS2444697
Reactant of Route 5
Reactant of Route 5
AS2444697
Reactant of Route 6
Reactant of Route 6
AS2444697

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.